(1S,2R)-2-Phenylcyclopropanecarboxylic acid
CAS No.: 23020-18-0
Cat. No.: VC8091961
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23020-18-0 |
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Molecular Formula | C10H10O2 |
Molecular Weight | 162.18 g/mol |
IUPAC Name | (1S,2R)-2-phenylcyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m0/s1 |
Standard InChI Key | AHDDRJBFJBDEPW-IUCAKERBSA-N |
Isomeric SMILES | C1[C@H]([C@H]1C(=O)O)C2=CC=CC=C2 |
SMILES | C1C(C1C(=O)O)C2=CC=CC=C2 |
Canonical SMILES | C1C(C1C(=O)O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
The compound (1S,2R)-2-phenylcyclopropanecarboxylic acid belongs to the class of cyclopropane carboxylic acids, with the systematic IUPAC name (1S,2R)-1-carboxy-2-phenylcyclopropane. Its molecular formula is CHO, and it has a molecular weight of 162.19 g/mol . The cyclopropane ring introduces significant ring strain, with bond angles of approximately 60°, leading to unique reactivity and conformational stability. The phenyl group at the C2 position and the carboxylic acid at C1 create a planar-chiral environment, with the (1S,2R) configuration dictating its spatial arrangement.
Stereochemical Considerations
The stereodescriptor "rel-(1S,2R)" indicates the relative configuration of the two stereocenters. Absolute configuration can be confirmed via X-ray crystallography or chiral chromatography. The trans configuration of the substituents (phenyl and carboxylic acid groups on opposite faces of the cyclopropane ring) distinguishes it from the cis isomer, which exhibits distinct physicochemical and biological properties .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 3471-10-1 | |
Molecular Formula | CHO | |
Molecular Weight | 162.19 g/mol | |
Melting Point | Not reported | – |
Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) |
Synthesis and Synthetic Methodologies
Cyclopropanation Strategies
The synthesis of (1S,2R)-2-phenylcyclopropanecarboxylic acid typically involves cyclopropanation of α,β-unsaturated precursors. A common approach utilizes the Simmons–Smith reaction, where a zinc-copper couple reacts with diiodomethane to generate a carbenoid intermediate. This intermediate adds across the double bond of cinnamic acid derivatives, forming the cyclopropane ring. Stereoselectivity is achieved using chiral auxiliaries or asymmetric catalysis .
Stereoselective Synthesis of (1S,2R) Isomer
Williams and Fegley (1993) demonstrated a high-yielding route to the related compound (1S,2R)-N-BOC-1-amino-2-phenylcyclopropanecarboxylic acid. Key steps include:
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Lithium hydroxide-mediated hydrolysis of a methyl ester precursor in methanol/water at elevated temperatures.
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BOC protection of the amino group to prevent side reactions.
This method achieved a 97% yield under optimized conditions . Deprotection of the BOC group yields the free carboxylic acid, though specific protocols for (1S,2R)-2-phenylcyclopropanecarboxylic acid require further validation.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Cyclopropanation | Zn-Cu/CHI, EtO | 60–75% | |
Ester Hydrolysis | LiOH, MeOH/HO, 2.5 h, heat | 97% |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents such as methanol and dimethyl sulfoxide (DMSO) but is poorly soluble in nonpolar solvents like hexane . Storage at room temperature under inert atmosphere is recommended to prevent decarboxylation or ring-opening reactions.
Spectroscopic Characterization
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UV-Vis Spectroscopy: The phenyl group absorbs near 260 nm (π→π* transitions), while the carboxylic acid moiety shows weak n→π* absorption around 210 nm .
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NMR Spectroscopy:
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H NMR: Cyclopropane protons appear as distinct multiplets between δ 1.2–2.5 ppm due to ring strain.
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C NMR: The cyclopropane carbons resonate at δ 15–25 ppm, with the carboxylic carbon at δ 170–175 ppm.
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Applications in Medicinal Chemistry and Drug Design
Conformationally Restricted Scaffolds
The cyclopropane ring imposes torsional constraints, making (1S,2R)-2-phenylcyclopropanecarboxylic acid a valuable scaffold for peptide mimetics. Derivatives have been explored as β-turn inducers in peptide backbones, enhancing metabolic stability and receptor binding affinity.
Enzyme Inhibition Studies
In vitro studies suggest that cyclopropane carboxylic acids can act as competitive inhibitors for enzymes such as cyclooxygenase-2 (COX-2) and angiotensin-converting enzyme (ACE). The rigid structure prevents substrate binding by occupying active sites.
Future Research Directions
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Stereoselective Synthesis: Developing catalytic asymmetric methods to improve enantiomeric excess (ee) and yield.
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Biological Screening: Comprehensive profiling of anticancer, antimicrobial, and anti-inflammatory activities.
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Computational Modeling: DFT studies to correlate stereochemistry with bioactivity.
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